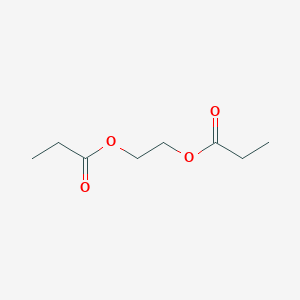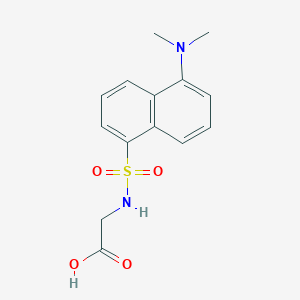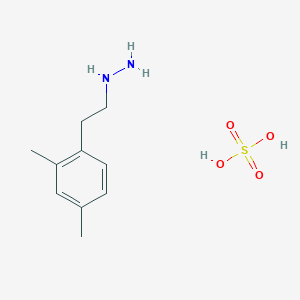
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid is a chemical compound with the molecular formula C10H18N2O4S. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,4-dimethylphenethyl group. This compound is typically used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid involves the reaction of hydrazine with 2,4-dimethylphenethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The resulting hydrazine derivative is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxides of the hydrazine derivative.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
Scientific Research Applications
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug precursor.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The 2,4-dimethylphenethyl group enhances the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Hydrazine, 1,1-dimethyl-: A simpler hydrazine derivative with different chemical properties.
Phenylhydrazine: Another hydrazine derivative with a phenyl group instead of a 2,4-dimethylphenethyl group.
Uniqueness
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid is unique due to the presence of the 2,4-dimethylphenethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
154-99-4 |
|---|---|
Molecular Formula |
C10H18N2O4S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-8-3-4-10(5-6-12-11)9(2)7-8;1-5(2,3)4/h3-4,7,12H,5-6,11H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
DKBQPURAHZHGQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
Key on ui other cas no. |
154-99-4 |
Synonyms |
LON-41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
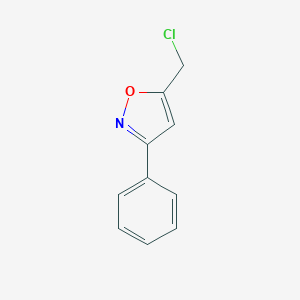
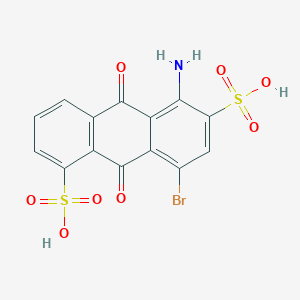
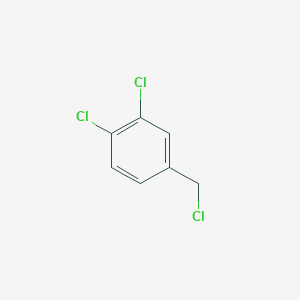
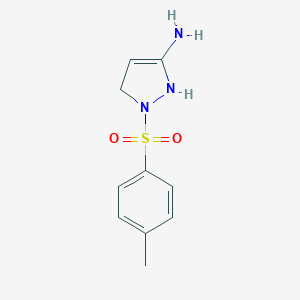
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
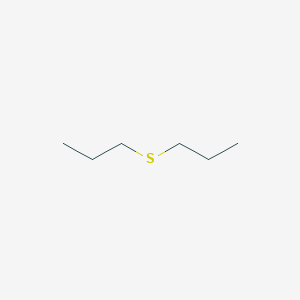

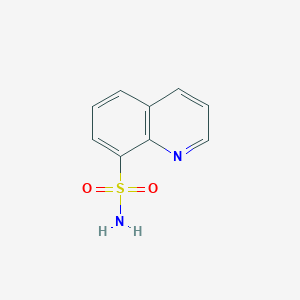
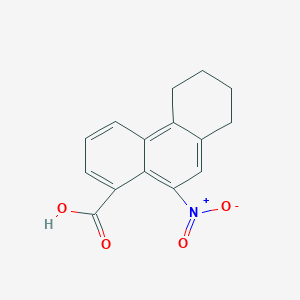
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
